molecular formula C24H28N4O5S3 B2451812 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865180-41-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2451812
CAS RN: 865180-41-2
M. Wt: 548.69
InChI Key: VFHMGTMXNLMTEY-LCUIJRPUSA-N
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Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The sulfamoyl group attached to the benzothiazole ring could potentially enhance its biological activity.


Molecular Structure Analysis

The benzothiazole ring system in the compound is aromatic, which contributes to its stability. The presence of multiple functional groups like the allyl group, sulfamoyl group, and sulfonyl group can influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic system. For instance, it’s likely to be relatively stable due to the aromatic benzothiazole ring .

Scientific Research Applications

Synthesis and Characterization

Benzamide derivatives, including compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, have been synthesized and characterized for various applications. For instance, a new class of benzamide derivatives was synthesized and evaluated for antimicrobial efficacy in vitro. These compounds were characterized by spectral and elemental analysis, and some showed significant antibacterial and antifungal activity (Priya et al., 2006).

Antimicrobial Applications

The antimicrobial properties of benzamide derivatives have been a focal point of research. Various benzothiazole and thiazolyl benzamide derivatives have been synthesized and evaluated for their antimicrobial potential. Some derivatives exhibited significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009), highlighting their potential in developing new therapeutic agents.

Antifungal and Anticancer Activity

The synthesis of benzamide derivatives and their 2-alkoxy derivatives as potential antifungal agents has been documented. These compounds were screened for antifungal activity, showing the therapeutic potential of benzamide derivatives in treating fungal infections (Narayana et al., 2004). Furthermore, derivatives of benzamide have been explored for anticancer activity. A series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021).

Structural Insights and Gelation Behavior

The structural characteristics and supramolecular aggregation of benzamide derivatives have been studied extensively. For example, the molecular conformations and different modes of supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were analyzed, providing valuable insights into the structural dynamics of these compounds (Sagar et al., 2018). Additionally, the role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, revealing the influence of molecular structure on gelation properties (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzothiazoles are known to interact with various biological targets, influencing processes like cell division and protein synthesis .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S3/c1-3-14-27-21-13-12-20(35(25,30)31)16-22(21)34-24(27)26-23(29)17-8-10-19(11-9-17)36(32,33)28-15-6-5-7-18(28)4-2/h3,8-13,16,18H,1,4-7,14-15H2,2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMGTMXNLMTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

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